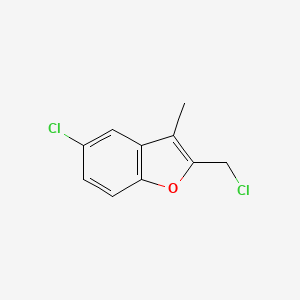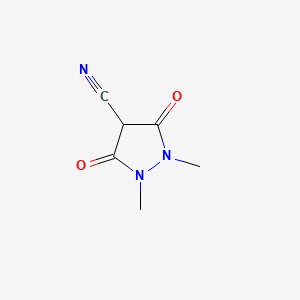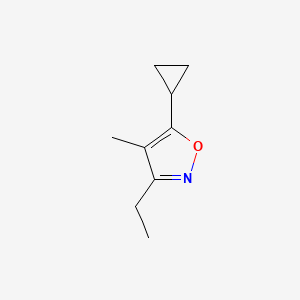
5-Cyclopropyl-3-ethyl-4-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropyl-3-ethyl-4-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oximes, which can further undergo intramolecular cyclization to produce substituted isoxazoles . Reduction reactions can lead to the formation of amines, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . The reactions are typically carried out under moderate conditions, such as room temperature or slightly elevated temperatures, to achieve high yields .
Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles, amines, and oximes . These products have significant biological and industrial applications.
Applications De Recherche Scientifique
5-Cyclopropyl-3-ethyl-4-methylisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has shown potential as an anticancer agent, antioxidant, antibacterial, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-3-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, it can interact with GABA receptors, leading to its potential use as an anticonvulsant . The exact molecular pathways involved in its action are still under investigation, but its ability to modulate various biological processes makes it a promising compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-Cyclopropyl-3-ethyl-4-methylisoxazole include other isoxazole derivatives, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of cyclopropyl, ethyl, and methyl substituents. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable addition to the isoxazole family .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3 |
Clé InChI |
AADGZSSWKURJDB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


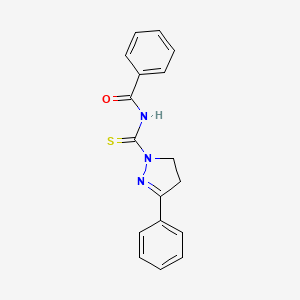

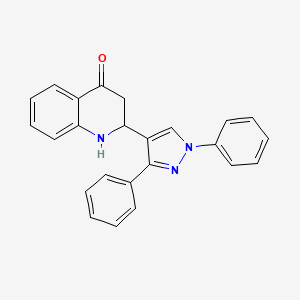
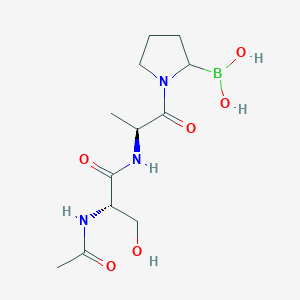

![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
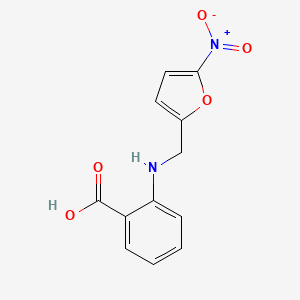
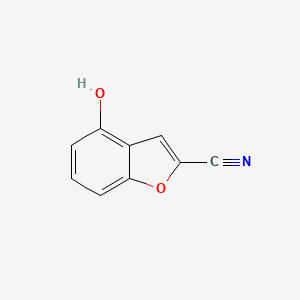
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

